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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B12303059

Introduction

This technical guide provides a comprehensive overview of the spectral data and analytical
methodologies used for the characterization of Carmichaeline C, a diterpenoid alkaloid. It is
important to note that "Carmichaeline C" is likely a variant or misspelling of Carmichaeline,
which is also known by its synonym Karakoline. This guide is intended for researchers,
scientists, and professionals in drug development who are engaged in the isolation,
identification, and structural elucidation of natural products. The information presented herein is
based on established analytical techniques for the characterization of C19-diterpenoid alkaloids
isolated from plants of the Aconitum genus.

While a complete, publicly available dataset specifically for Carmichaeline (Karakoline) is not
readily found in the scientific literature, this guide provides representative spectral data and
detailed experimental protocols based on the analysis of closely related and well-characterized
analogues.

Compound Profile: Carmichaeline (Karakoline)
e Molecular Formula: C22H3sNOa4

e Molecular Weight: 377.5 g/mol

e Class: C19-Diterpenoid Alkaloid
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» Reported Origin:Aconitum species

Spectroscopic Data for Structural Elucidation

The structural characterization of Carmichaeline C relies on a combination of modern
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional
structure of diterpenoid alkaloids. 1D (*H and *3C) and 2D (COSY, HSQC, HMBC) NMR
experiments are essential for the complete assignment of all proton and carbon signals.

Table 1: Representative *H NMR Spectral Data for a Carmichaeline-type Alkaloid (500 MHz,
CDCIs)

. . Coupling Assignment
Chemical Shift L . .
Multiplicity Constant (J, Integration (Representativ
(3, ppm)
Hz) e)
0.85-1.10 t 7.2 3H N-CH2-CHs
1.15-1.30 S - 3H CHs
3.20-3.40 s - 3H OCHs
Protons on
3.50-4.50 m - - carbons bearing
hydroxyl groups
Aliphatic protons
on the
1.00 - 3.00 m - - _ .
diterpenoid
skeleton

Table 2: Representative 13C NMR Spectral Data for a Carmichaeline-type Alkaloid (125 MHz,
CDCls)
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. . Assighment
Chemical Shift (0, ppm) Carbon Type .
(Representative)
10-20 CHs N-CH2-CHs
20 - 40 CHs CHs
40 - 60 CH2, CH Aliphatic carbons
50 - 60 OCHs OCHs
Carbons bearing hydroxyl or
60 - 90 CH-O, C-O
ether groups
Quaternary carbons in the core
70 - 100 Quaternary C

structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound, as well as structural information based on its fragmentation pattern. High-
resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Representative Mass Spectrometry Data for a Carmichaeline-type Alkaloid

Technique lonization Mode Observed m/z Interpretation

Molecular ion peak,
HR-ESI-MS Positive [M+H]*+ confirms molecular

weight

Fragmentation pattern
MS/MS Positive Various provides structural

clues

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Representative Infrared (IR) Spectral Data for a Carmichaeline-type Alkaloid
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Wavenumber (cm~—?) Description of Absorption Functional Group

3600 - 3200 Broad O-H stretch (hydroxyl groups)
2980 - 2850 Strong C-H stretch (aliphatic)

1470 - 1350 Medium C-H bend (aliphatic)

1200 - 1000 Strong C-O stretch (alcohols, ethers)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectral data for
a Carmichaeline-type alkaloid.

Isolation and Purification

Diterpenoid alkaloids are typically isolated from the roots of Aconitum species. The general

procedure involves:

» Extraction: The air-dried and powdered plant material is extracted with a solvent such as
methanol or ethanol.

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloids from neutral and acidic compounds.

o Chromatography: The alkaloid fraction is further purified using a combination of
chromatographic techniques, such as silica gel column chromatography and preparative
high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of
a deuterated solvent (e.g., chloroform-d, CDCI3) in a 5 mm NMR tube.

 Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or
500 MHz).

e 1D NMR Acquisition:
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o 'H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve
a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral
width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans
due to the low natural abundance of 3C.

2D NMR Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments
are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile).

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through an LC system. Data is acquired in positive ion mode. For MS/MS analysis, the
[M+H]* ion is selected as the precursor ion and subjected to collision-induced dissociation
(CID).

Infrared Spectroscopy

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~. A
background spectrum is collected and subtracted from the sample spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the isolation and characterization of a
diterpenoid alkaloid like Carmichaeline C.
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Workflow for Isolation and Characterization

This comprehensive approach, combining chromatographic separation with advanced
spectroscopic analysis, is essential for the unambiguous structural determination of complex
natural products like Carmichaeline C.

 To cite this document: BenchChem. [Characterization of Carmichaeline C: A Technical Guide
to its Spectral Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12303059#spectral-data-nmr-ms-ir-for-
carmichaenine-c-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b12303059?utm_src=pdf-body-img
https://www.benchchem.com/product/b12303059#spectral-data-nmr-ms-ir-for-carmichaenine-c-characterization
https://www.benchchem.com/product/b12303059#spectral-data-nmr-ms-ir-for-carmichaenine-c-characterization
https://www.benchchem.com/product/b12303059#spectral-data-nmr-ms-ir-for-carmichaenine-c-characterization
https://www.benchchem.com/product/b12303059#spectral-data-nmr-ms-ir-for-carmichaenine-c-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12303059?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12303059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

